Cas no 345662-55-7 (1H,4H-3a,6a-(Methaniminomethano)pyrrolo[3,4-c]pyrrole, tetrahydro-2,5-bis(phenylmethyl)- (9CI))
1H,4H-3a,6a-(Methaniminomethano)pyrrolo[3,4-c]pyrrole, tetrahydro-2,5-bis(phenylmethyl)- (9CI) Chemical and Physical Properties
Names and Identifiers
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- 1H,4H-3a,6a-(Methaniminomethano)pyrrolo[3,4-c]pyrrole, tetrahydro-2,5-bis(phenylmethyl)- (9CI)
- EN300-6474154
- 3,7-Dibenzyl-3,7,10-triazatricyclo[3.3.3.01,5]undecane
- 345662-55-7
- (1s,5s)-3,7-dibenzyl-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane
- SCHEMBL14016409
-
- Inchi: 1S/C22H27N3/c1-3-7-19(8-4-1)11-24-15-21-13-23-14-22(21,16-24)18-25(17-21)12-20-9-5-2-6-10-20/h1-10,23H,11-18H2
- InChI Key: WEKLNGTVOLULFL-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=CC=2)CC23CNCC2(CN(CC2C=CC=CC=2)C3)C1
Computed Properties
- Exact Mass: 333.220497874g/mol
- Monoisotopic Mass: 333.220497874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 410
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Density: 1.19±0.1 g/cm3(Predicted)
- Boiling Point: 463.2±45.0 °C(Predicted)
- pka: 10.21±0.20(Predicted)
1H,4H-3a,6a-(Methaniminomethano)pyrrolo[3,4-c]pyrrole, tetrahydro-2,5-bis(phenylmethyl)- (9CI) Pricemore >>
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| Enamine | EN300-6474154-10.0g |
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| 1PlusChem | 1P028NQB-50mg |
(1s,5s)-3,7-dibenzyl-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane |
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345662-55-7 | 91% | 100mg |
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1H,4H-3a,6a-(Methaniminomethano)pyrrolo[3,4-c]pyrrole, tetrahydro-2,5-bis(phenylmethyl)- (9CI) Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 1H,4H-3a,6a-(Methaniminomethano)pyrrolo[3,4-c]pyrrole, tetrahydro-2,5-bis(phenylmethyl)- (9CI)
Research Brief on 1H,4H-3a,6a-(Methaniminomethano)pyrrolo[3,4-c]pyrrole, tetrahydro-2,5-bis(phenylmethyl)- (9CI) (CAS: 345662-55-7)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of heterocyclic compounds, particularly those with pyrrolo[3,4-c]pyrrole scaffolds, due to their diverse pharmacological properties. Among these, the compound 1H,4H-3a,6a-(Methaniminomethano)pyrrolo[3,4-c]pyrrole, tetrahydro-2,5-bis(phenylmethyl)- (9CI) (CAS: 345662-55-7) has garnered attention for its potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
The compound, characterized by its unique pyrrolo[3,4-c]pyrrole core and bis(phenylmethyl) substituents, has been investigated for its role as a modulator of key biological pathways. Recent studies have demonstrated its ability to interact with specific protein targets, including kinases and G-protein-coupled receptors (GPCRs), suggesting its utility in treating diseases such as cancer, inflammatory disorders, and neurological conditions. The structural complexity of this compound, as evidenced by its IUPAC name, underscores the importance of precise synthetic methodologies to ensure high purity and yield.
A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for 345662-55-7, employing a multi-step sequence that includes a key [3+2] cycloaddition reaction. The authors reported a 72% overall yield and highlighted the compound's stability under physiological conditions, a critical factor for in vivo applications. Furthermore, computational docking studies revealed strong binding affinities for the ATP-binding sites of several kinases, positioning it as a promising scaffold for kinase inhibitor development.
In addition to its kinase-modulating properties, recent preclinical studies have explored the compound's anti-inflammatory effects. A 2024 paper in Bioorganic & Medicinal Chemistry Letters demonstrated that 345662-55-7 significantly reduced pro-inflammatory cytokine production in murine macrophages by inhibiting NF-κB signaling. These findings suggest potential applications in autoimmune diseases, though further in vivo validation is required to assess efficacy and safety profiles.
Despite these promising results, challenges remain in the clinical translation of 345662-55-7. Pharmacokinetic studies indicate moderate bioavailability and rapid clearance, necessitating structural modifications or formulation strategies to improve drug-like properties. Collaborative efforts between academic and industrial researchers are underway to address these limitations, with a focus on derivatization and prodrug approaches.
In conclusion, 1H,4H-3a,6a-(Methaniminomethano)pyrrolo[3,4-c]pyrrole, tetrahydro-2,5-bis(phenylmethyl)- (9CI) represents a versatile scaffold with significant potential in medicinal chemistry. Ongoing research aims to elucidate its mechanism of action, optimize its pharmacological profile, and explore its therapeutic applications across multiple disease areas. The compound's unique structural features and biological activities make it a compelling subject for future investigations in the chemical biology and pharmaceutical sciences.
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